molecular formula C8H9N5 B6146546 4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine CAS No. 2763703-83-7

4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B6146546
CAS No.: 2763703-83-7
M. Wt: 175.2
InChI Key:
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Description

4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound. It features a pyrazole ring substituted with a pyridazine moiety and a methyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methyl-3-(pyridazin-4-yl)benzoic acid and hydrazine hydrate can lead to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine stands out due to its unique combination of a pyrazole ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships.

Properties

CAS No.

2763703-83-7

Molecular Formula

C8H9N5

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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